molecular formula C19H17N5O2S B2487647 N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 899741-44-7

N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2487647
CAS No.: 899741-44-7
M. Wt: 379.44
InChI Key: ZGXJJBWQHQOMDH-UHFFFAOYSA-N
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Description

N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H17N5O2S and its molecular weight is 379.44. The purity is usually 95%.
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Biological Activity

N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The oxalamide moiety and the pyridine substituent contribute to its pharmacological profile. The molecular formula is C17H17N5O2SC_{17}H_{17}N_5O_2S with a molecular weight of approximately 357.41 g/mol.

Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study involving the evaluation of these compounds against oxidative stress in Clarias gariepinus (African catfish) showed that they effectively mitigated erythrocyte damage caused by 4-nonylphenol exposure. The alterations in red blood cells (RBCs), such as swelling and malformations, were significantly reduced in treated groups compared to controls .

Anticancer Activity

Thieno[3,4-c]pyrazole derivatives have also been studied for their anticancer potential. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death, particularly through the inhibition of aurora kinases, which play a crucial role in mitosis .

Antimicrobial Activity

The antimicrobial efficacy of thieno[3,4-c]pyrazole compounds has been documented against several bacterial strains. These compounds disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bactericidal effects. For instance, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting their potential use as novel antimicrobial agents .

Anti-inflammatory Activity

Thieno[3,4-c]pyrazole derivatives have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity makes them candidates for treating inflammatory diseases such as arthritis and other chronic conditions .

Case Study 1: Erythrocyte Protection in Fish

A significant study assessed the protective effects of thieno[3,4-c]pyrazole compounds on erythrocytes exposed to toxic substances. The results indicated that these compounds could restore normal RBC morphology and function after oxidative damage caused by environmental pollutants like 4-nonylphenol. This suggests their potential application in aquaculture for protecting fish from toxic exposures .

Case Study 2: Cancer Cell Line Inhibition

In another study focusing on cancer therapy, a series of thieno[3,4-c]pyrazole derivatives were tested against human cancer cell lines. Results showed that specific modifications in the side chains enhanced their cytotoxicity. The most potent derivatives induced apoptosis through caspase activation pathways, highlighting their potential as chemotherapeutic agents .

Properties

IUPAC Name

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c25-18(21-10-13-6-4-5-9-20-13)19(26)22-17-15-11-27-12-16(15)23-24(17)14-7-2-1-3-8-14/h1-9H,10-12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXJJBWQHQOMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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